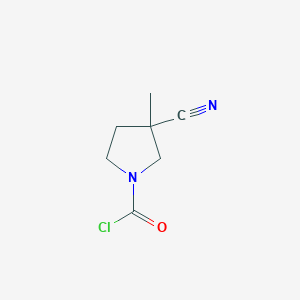![molecular formula C14H16FNO B2740001 N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide CAS No. 2305401-36-7](/img/structure/B2740001.png)
N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide, also known as CP-544326, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. CP-544326 has been shown to have a high affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.
Wirkmechanismus
The mechanism of action of N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide involves the inhibition of the SERT, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration is thought to be responsible for the anxiolytic and antidepressant effects of this compound. This compound has also been shown to have a high selectivity for the SERT, which reduces the risk of side effects associated with non-selective serotonin reuptake inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the concentration of serotonin in the hippocampus and prefrontal cortex, which are brain regions that are involved in the regulation of mood and emotion. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide has a number of advantages for use in laboratory experiments. It has a high selectivity for the SERT, which reduces the risk of non-specific effects. This compound is also relatively stable and can be easily synthesized using a multi-step process. However, there are some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide. One potential direction is the development of more selective and potent SERT inhibitors that can be used as novel antidepressant and anxiolytic agents. Another direction is the study of the long-term effects of this compound on neuroplasticity and neuronal survival. Finally, the development of animal models that mimic the symptoms of depression and anxiety in humans could be used to study the effects of this compound on these disorders.
Synthesemethoden
N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of cyclopropylamine with 4-fluoro-3-methylbenzaldehyde to form the intermediate product, N-(4-fluoro-3-methylbenzyl)cyclopropylamine. This intermediate is then reacted with propargyl bromide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to have a high affinity for the SERT and to inhibit the reuptake of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a novel therapeutic agent.
Eigenschaften
IUPAC Name |
N-[cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-3-13(17)16-14(10-4-5-10)11-6-7-12(15)9(2)8-11/h3,6-8,10,14H,1,4-5H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJYBASGTIOGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2)NC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)
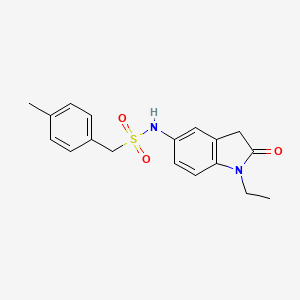
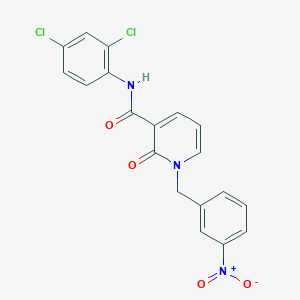

![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2739926.png)
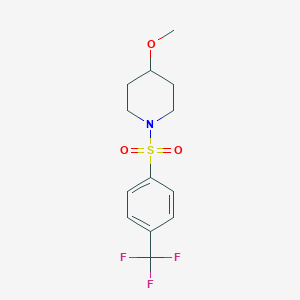
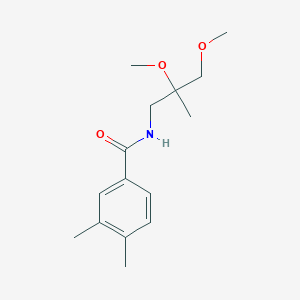
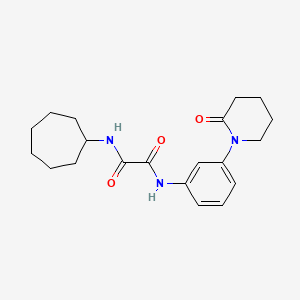
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2739934.png)

![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide](/img/structure/B2739939.png)
